molecular formula C30H38O15 B173837 Jionoside D CAS No. 120406-34-0

Jionoside D

Cat. No. B173837
M. Wt: 638.6 g/mol
InChI Key: WKQLGHCWJNLUKK-CPPDSBOHSA-N
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Description

Jionoside D is a compound that exhibits antioxidant properties . It is found in the roots of Rehmannia glutinosa and the aerial parts of Scutellaria lateriflora L. (Lamiaceae) . It has been shown to significantly inhibit sucrase and maltase activities .


Molecular Structure Analysis

The molecular formula of Jionoside D is C30H38O15 . The exact structure was identified by comparing the spectral properties (13C- and 1H-NMR) with those reported in the literature .


Chemical Reactions Analysis

Jionoside D has been studied for its antioxidant properties. It shows scavenging activity of intracellular reactive oxygen species and of 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, as well as lipid peroxidation inhibitory activity .


Physical And Chemical Properties Analysis

Jionoside D is a powder . Its molecular weight is 638.61 g/mol . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .

Scientific Research Applications

Antioxidant Activity

Jionoside D, isolated from Clerodendron trichotomum, demonstrates significant antioxidant properties. It shows scavenging activity for intracellular reactive oxygen species and 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals, and inhibits lipid peroxidation. This activity contributes to the protection of cell viability in Chinese hamster lung fibroblast cells exposed to H2O2. Moreover, jionoside D reduces H2O2-induced apoptotic cells and increases the activities of cellular antioxidant enzymes, superoxide dismutase, and catalase (Chae et al., 2004).

HIV-1 Integrase Inhibition

Jionoside D is identified as one of the phenylpropanoid glycosides isolated from Clerodendron trichotomum, demonstrating inhibitory activities against HIV-1 integrase. Although specific IC50 values for jionoside D are not provided, related compounds in the study showed potent activity, indicating potential antiviral applications (Kim et al., 2001).

Immune-Enhancement and Cytoprotective Effects

In a study on Fufang Ejiao Syrup (FES), a Traditional Chinese Medicine, jionoside D was identified among other compounds. It was noted that some components of FES, possibly including jionoside D, showed significant improvements in immune function. Additionally, certain fractions had cytoprotective effects against H2O2-induced oxidative injury in cell models (Shen et al., 2016).

Safety And Hazards

While specific safety and hazard data for Jionoside D is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

While specific future directions for Jionoside D research are not available, it’s worth noting that medicinal plants and their active metabolites, including Jionoside D, are being explored for their potential in treating various diseases . The antioxidant properties of Jionoside D suggest potential applications in conditions related to oxidative stress .

properties

IUPAC Name

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38O15/c1-14-23(36)24(37)25(38)30(42-14)45-28-26(39)29(41-10-9-16-4-7-20(40-2)19(34)12-16)43-21(13-31)27(28)44-22(35)8-5-15-3-6-17(32)18(33)11-15/h3-8,11-12,14,21,23-34,36-39H,9-10,13H2,1-2H3/b8-5+/t14-,21+,23-,24+,25+,26+,27+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQLGHCWJNLUKK-CPPDSBOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jionoside D

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
177
Citations
S Chae, JS Kim, KA Kang, HD Bu, Y Lee… - Biological and …, 2004 - jstage.jst.go.jp
… When the reaction of DPPH and jionoside D was detected at … by jionoside D showed significantly at 5h (data not shown). However, the DPPH radical scavenging activity of jionoside D …
Number of citations: 74 www.jstage.jst.go.jp
M Kuroda, K Iwabuchi, Y Mimaki - Natural Product …, 2012 - journals.sagepub.com
MeOH extracts of 37 herbs were tested in screening experiments for rat intestinal α-glucosidase. The MeOH extract of the aerial parts of Scutellaria lateriflora L. (Lamiaceae) significantly …
Number of citations: 32 journals.sagepub.com
MJ Uddin, D Russo, MA Haque, SS Çiçek… - Molecules, 2021 - mdpi.com
In this study, two previously undescribed diterpenoids, (5R,10S,16R)-11,16,19-trihydroxy-12-O-β-d-glucopyranosyl-(1→2)-β-d-glucopyranosyl-17(15→16),18(4→3)-diabeo-3,8,11,13-…
Number of citations: 6 www.mdpi.com
S Froelich, MP Gupta, K Siems… - Revista Brasileira de …, 2008 - SciELO Brasil
… Three of these phenylethanoid glycosides, leucosceptoside A, martynoside and jionoside D … Three of these phenylethanoid glycosides, leucosceptoside A, martynoside and jionoside D …
Number of citations: 37 www.scielo.br
MJ Uddin, SS Çiçek, J Willer, O Shulha… - Biochemical Systematics …, 2020 - Elsevier
… The acteosides were identified as isoacteoside, acteoside, 2''-O-acetyl-martyonside, 3''-O-acetyl-martyonside, martynoside, brachynoside, leucosceptoside A, jionoside C, jionoside D, …
Number of citations: 15 www.sciencedirect.com
F Martin, AE Hay, L Corno, MP Gupta, K Hostettmann - Phytochemistry, 2007 - Elsevier
… , 10-O-hydroxybenzoyltheviridoside and 10-O-vanilloyltheviridoside), along with five known phenylethanoid glycosides (verbascoside, isoverbascoside, forsythoside B, jionoside D and …
Number of citations: 41 www.sciencedirect.com
F Martin, AE Hay, VR Quinteros Condoretty… - Journal of natural …, 2009 - ACS Publications
… activity similar to that of jionoside D. Compound 8, with no … Jionoside D, in the ALP test, showed comparable activity, … In the case of jionoside D, since lacking one phenol, a slightly …
Number of citations: 28 pubs.acs.org
H Chu, Z Zhang, D Chen, X Wang… - Pharmacognosy …, 2017 - ncbi.nlm.nih.gov
… The HPLC analysis of salidroside, verbascoside, iso-verbascoside, leucoseptoside A, jionoside D and martynoside was performed on a Agilent 1260 HPLC system (Agilent, USA) with a …
Number of citations: 3 www.ncbi.nlm.nih.gov
HJ Kim, ER Woo, CG Shin, DJ Hwang, H Park… - Archives of pharmacal …, 2001 - Springer
Seven phenylpropanoid glycosides named acteoside (1), acteoside isomer (2), leucosceptoside A (3), plantainoside C (4), jionoside D (5), martynoside (6), and isomartynoside (7) were …
Number of citations: 88 link.springer.com
HY Gondal, R Zamir, M Nisar… - The Natural Products …, 2020 - ingentaconnect.com
Background: The genus Verbascum is well documented for its antioxidant potential but Verbascum sinaiticum is comparatively less studied plant. The current study was carried out to …
Number of citations: 4 www.ingentaconnect.com

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